molecular formula C18H17FN2O5S B2642856 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide CAS No. 955241-29-9

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2642856
CAS No.: 955241-29-9
M. Wt: 392.4
InChI Key: AAPCAJUSSTVLQU-UHFFFAOYSA-N
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Description

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide, also known as Linezolid, is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria. It is a member of the oxazolidinone class of antibiotics and was first discovered in the 1990s. Linezolid has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cardiac Electrophysiological Activity : The compound has been studied for its potential in cardiac electrophysiology, indicating its role in the development of selective class III antiarrhythmic agents. This application is significant for its potential in clinical trials aimed at treating reentrant arrhythmias, showcasing the compound's ability to influence cardiac action potential without affecting conduction (Morgan et al., 1990).

  • Anticancer and Anti-Inflammatory Activity : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These studies reveal the compound's versatility and potential as a therapeutic agent in treating various diseases, including cancer and inflammation-related disorders (Yılmaz et al., 2015).

  • Antimicrobial Activity : Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs, indicating the compound's potential in combating bacterial and fungal infections (Desai et al., 2013).

  • Carbonic Anhydrase Inhibitors : Metal complexes of heterocyclic sulfonamide, related to this compound, have been investigated for their inhibitory effects on carbonic anhydrase enzymes. This application is critical for understanding the compound's role in physiological processes and potential therapeutic applications for conditions like glaucoma and edema (Büyükkıdan et al., 2013).

  • Nonaqueous Capillary Electrophoresis : The compound has been involved in the development of analytical techniques, such as nonaqueous capillary electrophoresis, for the separation of related substances. This application is essential for quality control in pharmaceutical manufacturing, indicating the compound's role in ensuring drug purity and efficacy (Ye et al., 2012).

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPCAJUSSTVLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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